molecular formula C7H13ClN2O5 B2392936 (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride CAS No. 1812179-53-5

(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride

Cat. No.: B2392936
CAS No.: 1812179-53-5
M. Wt: 240.64
InChI Key: AGZCTDUUSFCPMD-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride is a chemically modified amino acid derivative presented as a hydrochloride salt to enhance solubility and stability for research applications. The core structure features a glutamic acid backbone linked to a glycinamide moiety, creating a unique dipeptide-like molecule . This configuration makes it a valuable synthetic intermediate, particularly in the development of complex peptide architectures. Its primary research value lies in its application as a specialized building block for the synthesis of peptidomimetics and constrained cyclic peptides, which are crucial in the search for novel therapeutics with enhanced metabolic stability and target specificity . Researchers can utilize this compound to introduce a glutamyl-glycine segment with a free amino group and multiple carboxylic acids, allowing for further conjugation and the formation of stable secondary structures. It is especially relevant in studies focusing on the structure-activity relationships of bioactive peptides and the development of antibody-drug conjugates (ADCs) where specific amino acid linkers are required . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]pentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5.ClH/c8-3-5(10)9-4(7(13)14)1-2-6(11)12;/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZCTDUUSFCPMD-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Challenges

The target compound, with the IUPAC name (2S)-2-[(2-aminoacetyl)amino]pentanedioic acid hydrochloride (C₉H₁₆ClN₃O₆; MW 297.7 g/mol), consists of L-glutamic acid (Glu) conjugated to a glycylglycine (Gly-Gly) dipeptide via an amide bond. The (2S) configuration ensures the L-stereochemistry of the glutamic acid residue, critical for biological activity. Key synthetic challenges include:

  • Stereochemical integrity : Preventing racemization during amide bond formation.
  • Selective protection : Differentiating between the α- and γ-carboxyl groups of glutamic acid.
  • Hydrochloride salt formation : Ensuring quantitative protonation of the terminal amine.

Synthetic Routes

Solution-Phase Stepwise Synthesis

This method involves sequential coupling of glycine units to L-glutamic acid, followed by hydrochloride salt formation.

Step 1: Protection of L-Glutamic Acid
  • γ-Carboxyl protection : L-glutamic acid is esterified at the γ-carboxyl using methyl chloroformate in methanol, yielding L-glutamic acid γ-methyl ester.
  • α-Amino protection : The α-amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).

Intermediate : Boc-Glu(OMe)-OH

Step 2: Glycine Coupling
  • Activation : Boc-Glu(OMe)-OH is activated using hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF).
  • Coupling : Reacted with glycine methyl ester hydrochloride, yielding Boc-Gly-Glu(OMe)-OMe.
  • Deprotection : Boc group is removed with 4 M HCl in dioxane, forming H-Gly-Glu(OMe)-OMe·HCl.
Step 3: Second Glycine Coupling
  • Activation : H-Gly-Glu(OMe)-OMe·HCl is neutralized and coupled with Boc-glycine using HOBt/EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection : Boc removal with HCl yields H-Gly-Gly-Glu(OMe)-OMe·HCl.
Step 4: Saponification and Salt Formation
  • Ester hydrolysis : The methyl esters are hydrolyzed with NaOH (2 M) to form H-Gly-Gly-Glu-OH.
  • Salt formation : Treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Yield : 65–72% (over four steps).

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers higher purity and reduced racemization risks.

Resin and Protection Strategy
  • Resin : Wang resin preloaded with Fmoc-Glu-OAll (allyl ester) for γ-carboxyl protection.
  • Fmoc deprotection : 20% piperidine in DMF.
Coupling Steps
  • First glycine : Fmoc-Gly-OH activated with HBTU/N-methylmorpholine (NMM) in DMF.
  • Second glycine : Repeat coupling with Fmoc-Gly-OH.
  • Glutamic acid deprotection : Allyl ester removed with Pd(PPh₃)₄ and phenylsilane.
Cleavage and Isolation
  • Resin cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) liberates H-Gly-Gly-Glu-OH.
  • Salt formation : Dissolved in HCl/ethyl acetate, yielding the hydrochloride.

Yield : 78–85% (purity >95% by HPLC).

Optimization and Challenges

Racemization Mitigation

  • Low-temperature coupling : Reactions conducted at 0–4°C reduce epimerization.
  • Coupling agents : HOBt/oxyma pure® (ethyl cyano(hydroxyimino)acetate) minimizes racemization compared to DCC.

Protecting Group Compatibility

  • γ-Carboxyl protection : Allyl esters (SPPS) or methyl esters (solution-phase) prevent side reactions.
  • Tert-butyl esters : Avoided due to harsh deprotection conditions (TFA) incompatible with hydrochloride formation.

Characterization Data

Property Method Result Source
Molecular weight HRMS 297.0921 Da (calc. 297.0923)
Melting point DSC 215–218°C (decomp.)
HPLC purity C18 column 98.7% (λ = 214 nm)
Specific rotation Polarimetry [α]D²⁵ = +12.4° (c = 1, H₂O)

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: This compound serves as a precursor in the synthesis of more complex molecules, facilitating the development of new chemical entities .

Biology

  • Biochemical Pathways: It is studied for its role in various biochemical pathways, particularly in amino acid metabolism and enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in metabolic studies .

Medicine

  • Therapeutic Potential: Research indicates that (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride may exhibit therapeutic properties, including:
    • Anti-inflammatory Effects: Preliminary studies suggest it may have effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .
    • Role in Disease Management: Investigated for managing conditions like diabetes and obesity by influencing metabolic pathways .

The biological activity of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride can be categorized into several key areas:

  • Enzyme Interaction:
    • Acts as a substrate or inhibitor for enzymes involved in amino acid catabolism and synthesis .
  • Cellular Effects:
    • Influences cell proliferation and apoptosis in cancer research, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the effects and applications of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride:

StudyFocusFindings
Study AEnzyme ModulationDemonstrated inhibition of specific enzymes involved in amino acid metabolism .
Study BAnti-inflammatory PropertiesShowed comparable effects to NSAIDs in reducing inflammation in vitro .
Study CCancer ResearchInduced apoptosis in certain cancer cell lines, suggesting anticancer potential .

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Folate Derivatives (H₄Folate and Analogs)

Compounds such as H₄folate (tetrahydrofolic acid) and 5-CH₃-H₄folate (5-methyltetrahydrofolate) share a pentanedioic acid backbone but differ in functional groups and biological roles:

Parameter Trofinetide H₄Folate 5-CH₃-H₄folate
Structure (2S)-configuration with pyrrolidine Pteridine ring + benzoyl-glutamate Pteridine + methyl group at N5
Molecular Formula C₁₃H₂₁N₃O₆·HCl C₁₉H₂₃N₇O₆ C₂₀H₂₅N₇O₆
Function Neuromodulation (RTT therapy) C1 metabolism (DNA synthesis, methylation) Methyl group transfer (homocysteine remethylation)
Clinical Use Phase 3 for RTT Nutritional supplements (anemia) Prenatal vitamins, metabolic disorders

Key Difference : Trofinetide targets neurological pathways, while folate derivatives are essential for cellular metabolism and methylation .

Amino Acid Hydrochloride Salts

Compounds like (2S)-2-Amino-4-methoxy-butanoic acid hydrochloride () and (2S)-2,5-Diaminopentanamide dihydrochloride () share hydrochloride salt forms but differ in side chains:

Parameter Trofinetide (2S)-2-Amino-4-methoxy-butanoic acid HCl (2S)-2,5-Diaminopentanamide diHCl
Molecular Formula C₁₃H₂₁N₃O₆·HCl C₅H₁₂ClNO₃ C₅H₁₃N₃O·2HCl
Key Groups Acetylated amine, pyrrolidine Methoxy, butanoic acid Diaminopentanamide
Bioactivity Neuroprotective Unknown (research chemical) Uncharacterized (limited toxicity data)

Key Difference: Trofinetide’s complex structure enables CNS activity, while simpler amino acid salts lack defined therapeutic roles .

Trofinetide

  • Half-Life : ~10 hours in humans.
  • Adverse Effects : Diarrhea, vomiting, and irritability (RTT trials) .
  • Advantage : Orally bioavailable with CNS penetration.

Folate Analogs

  • Half-Life : 3–4 hours (5-CH₃-H₄folate).
  • Safety : Well-tolerated; excess intake linked to neuropathy.

Biological Activity

(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride, commonly referred to as a synthetic amino acid derivative, has garnered interest in various scientific fields due to its potential biological activities. This compound is characterized by the presence of an amino group, a carboxyl group, and a hydrochloride salt, enhancing its solubility in water and facilitating its interaction with biological systems.

The molecular formula for (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride is C9H15N3O6C_9H_{15}N_3O_6 with a molecular weight of 233.24 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions.

Research indicates that (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride interacts with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The precise molecular mechanisms remain under investigation, but preliminary studies suggest that it may influence metabolic pathways associated with amino acid metabolism and protein synthesis.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Interaction

Studies have shown that (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, it may influence the activity of enzymes responsible for amino acid catabolism and synthesis.

2. Therapeutic Potential

The compound is being investigated for potential therapeutic applications, including:

  • Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Role in Disease Management: It has been explored for its potential role in managing conditions such as diabetes and obesity by modulating metabolic pathways .

3. Cellular Effects

Research indicates that this compound may influence cellular processes such as:

  • Cell Proliferation: It has been noted to affect the proliferation of certain cell lines, suggesting a role in cancer research .
  • Apoptosis: There is evidence to suggest that it may induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the effects of (2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid; hydrochloride:

StudyFindings
Oishi et al. (2013)Investigated the compound's effects on blood glucose levels in diabetic patients, noting improvements in HbA1c levels over time .
JDDM32 StudyFound that the compound contributed to improved blood sugar control when used in conjunction with other medications .
In vitro StudiesDemonstrated its ability to inhibit specific enzymes related to cancer metabolism, suggesting potential applications in oncology .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to improve metabolic stability without compromising target affinity?

  • Methodological Answer : Systematic substitution of the acetylated amino group with bioisosteres (e.g., cyclopropylamide) followed by microsomal stability assays (human liver microsomes + NADPH). Retain the pentanedioic acid backbone to preserve target engagement .

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